molecular formula C11H7N3O5S2 B12788399 6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione CAS No. 18903-21-4

6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12788399
CAS No.: 18903-21-4
M. Wt: 325.3 g/mol
InChI Key: LISDKJSCDWBFNC-UHFFFAOYSA-N
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Description

6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of 3-acetylindole, methyl 2-aminobenzoate, and thioglycolic acid to form a substituted 1,3-thiazolidin-4-one. This intermediate undergoes cyclization to form the thiazolo[4,5-d]pyrimidine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the disruption of cancer cell proliferation . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of a phenylsulfonyl group and a thiazolo[4,5-d]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

18903-21-4

Molecular Formula

C11H7N3O5S2

Molecular Weight

325.3 g/mol

IUPAC Name

(5,7-dioxo-4H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl) benzenesulfonate

InChI

InChI=1S/C11H7N3O5S2/c15-10-8-9(12-6-20-8)13-11(16)14(10)19-21(17,18)7-4-2-1-3-5-7/h1-6H,(H,13,16)

InChI Key

LISDKJSCDWBFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(NC2=O)N=CS3

Origin of Product

United States

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